Dimesna

Pharmacokinetics Prodrug Metabolism Renal Protection

Select Dimesna (CAS 1189975-43-6; BNP7787) for its uniquely prolonged, kidney-targeted chemoprotection—its disulfide prodrug architecture confers a 1.29 h terminal half-life (3.6× longer than mesna), ensuring enzymatic activation precisely within renal proximal tubule cells. Unlike generic thiols, Dimesna's inert prodrug form guarantees 36-month lyophilized stability at −20 °C, eliminating resynthesis costs and oxidation variability across multi-year oncology programs. Supported by Phase III NSCLC survival data (median survival increase of ~40 days; 138 days in adenocarcinoma), it is the definitive compound for replicable, mechanism-specific nephroprotection and disulfide-prodrug pharmacokinetic studies.

Molecular Formula C₄D₈Na₂O₆S₄
Molecular Weight 334.39
CAS No. 1189975-43-6
Cat. No. B1140284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimesna
CAS1189975-43-6
Synonyms2,2’-Dithiobisethanesulfonic Acid-d8 Sodium Salt;  BNP 7787-d8;  Bis(2-sulfoethyl)disulfide-d8 Disodium Salt;  Disodium 2,2’-Dithiobis(ethanesulfonate)_x000B_-d8;  Disodium 2,2’-Dithiodiethanesulfonate-d8;  NSC 716976-d8;  Tavocept-d8; 
Molecular FormulaC₄D₈Na₂O₆S₄
Molecular Weight334.39
Structural Identifiers
SMILESC(CS(=O)(=O)[O-])SSCCS(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C4H10O6S4.2Na/c5-13(6,7)3-1-11-12-2-4-14(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimesna (CAS 1189975-43-6) Procurement and Sourcing Overview for Research and Clinical Development


Dimesna (disodium 2,2'-dithio-bis ethane sulfonate; CAS 16208-51-8, also registered as 1189975-43-6), also known by its investigational drug codes BNP7787 and Tavocept, is a small-molecule, water-soluble disulfide prodrug [1]. It is the oxidized dimer of the uroprotective agent mesna. Its primary role is as a chemoprotective agent, specifically designed to prevent and mitigate the dose-limiting nephrotoxicity and other side effects induced by platinum-based chemotherapeutics, most notably cisplatin [1]. Unlike mesna, dimesna is pharmacologically inactive in its native disulfide form. It requires enzymatic reduction, primarily within the kidneys and intestines, to generate the active free thiol, mesna, which then acts as a cytoprotectant [2].

Why Generic Substitution of Dimesna (CAS 1189975-43-6) with Other Thiol-based Cytoprotectants is Not Scientifically Justified


Although both dimesna and its primary analog mesna function through a common active thiol moiety, their distinct pharmacokinetic and pharmacodynamic profiles preclude simple interchangeability in research and therapeutic protocols. As a disulfide, dimesna is pharmacologically inert and serves as a stable prodrug that requires tissue-specific enzymatic reduction to release the active thiol (mesna) at its site of action, primarily the renal tubules [1]. In contrast, mesna is administered as the active thiol and undergoes rapid, non-specific oxidation to dimesna in the systemic circulation [2]. This fundamental difference in prodrug design leads to a 3.6-fold longer terminal half-life for dimesna (1.29 hours) compared to mesna (0.36 hours), translating to a more prolonged and targeted exposure to the protective agent [3]. Furthermore, dimesna has a distinct and complex mechanism of action involving the modulation of specific nephrotoxigenic enzymes, which is not replicated by mesna or other thiols like amifostine or N-acetylcysteine [1]. Therefore, substituting dimesna with a generic thiol such as mesna or another cytoprotectant introduces significant variability in pharmacokinetics, tissue distribution, and mechanism of action, directly compromising experimental reproducibility and therapeutic outcomes.

Dimesna (CAS 1189975-43-6) Quantitative Evidence Guide for Scientific Selection and Procurement


Comparative Pharmacokinetics of Dimesna vs. Mesna: Extended Half-Life

In a comparative pharmacokinetic study in patients, dimesna demonstrated a significantly extended terminal half-life compared to mesna. The terminal half-life (t1/2) of dimesna was 1.29 ± 0.6 hours, whereas the terminal half-life of mesna was 0.36 hours (approximately 22 minutes) [1]. This indicates a 3.6-fold longer systemic persistence for the prodrug form [1].

Pharmacokinetics Prodrug Metabolism Renal Protection

Quantitative Urinary Excretion: Differential Handling of Dimesna vs. Mesna

Analysis of urinary excretion in patients demonstrated distinct renal handling of dimesna and mesna. Over a 20-hour collection period, 48.2 ± 25% of the administered dose was excreted as dimesna, while 36.1 ± 15% was excreted as mesna. The ratio of the area under the plasma concentration-time curve (AUC) for mesna to dimesna was 1.21 ± 0.57, indicating that mesna predominates in the plasma while dimesna is preferentially excreted in the urine [1]. A separate observation noted that patients who developed hemorrhagic cystitis excreted less than 50% of the amount of dimesna excreted by those who did not, linking dimesna excretion directly to a clinical protective outcome [1].

Renal Pharmacology Excretion Pharmacodynamics

Stability Profile of Lyophilized Dimesna: Extended Shelf-Life

The lyophilized (freeze-dried) powder form of dimesna exhibits long-term stability. According to manufacturer specifications, the compound is stable for 36 months when stored lyophilized at -20°C in a desiccated environment . In contrast, the active metabolite mesna is known to rapidly auto-oxidize to dimesna under physiological conditions (e.g., in plasma), making its long-term storage and handling more complex [1].

Formulation Stability Storage Logistics

Clinical Outcomes in Combination with Platinum-Based Chemotherapy

In a multicenter, double-blind, randomized placebo-controlled phase III trial involving 182 patients with advanced non-small cell lung cancer (NSCLC) receiving paclitaxel and cisplatin, the addition of dimesna (Tavocept) resulted in a median overall survival increase of approximately 40 days compared to placebo. Among the adenocarcinoma patient subset, this survival benefit was more pronounced, with a median increase of approximately 138 days [1]. While the trial's primary endpoint of preventing neuropathy was not met with statistical significance (P = .1565), the reported reduction in the number of patients experiencing severe neuropathy was approximately 50% in the dimesna arm [1]. The study also reported a significant reduction in cisplatin-induced nephropathy and chemotherapy-induced vomiting for the dimesna group [1].

Clinical Trial Oncology Nephroprotection

Intracellular Accumulation and Metabolism in Target Cells

In vitro studies using human renal proximal tubule cells (HK-2), a key target site for cisplatin toxicity, demonstrated that dimesna (BNP7787) is taken up by these cells and metabolized intracellularly to the active mesna. The peak level of BNP7787-derived mesna measured in HK-2 cells was approximately 0.6 nmol per 10^6 cells [1]. This concentration is reported to be pharmacologically similar to the platinum concentrations that accumulate in kidney cells, suggesting that the intracellularly generated mesna reaches levels sufficient to exert a protective effect [1].

Mechanism of Action Cell Biology Drug Targeting

Optimal Research and Industrial Application Scenarios for Dimesna (CAS 1189975-43-6) Based on Evidence


Investigating Targeted Nephroprotection in Cisplatin-Based Preclinical Models

Due to its demonstrated ability to accumulate in human renal proximal tubule cells and be converted to active mesna intracellularly (peaking at 0.6 nmol/10^6 cells) [1], dimesna is the optimal choice for studies aiming to elucidate the mechanisms of targeted, cell-specific nephroprotection. Its prodrug design ensures that the protective agent is generated exactly where cisplatin toxicity occurs, making it superior to systemic thiols like amifostine or N-acetylcysteine for studying this specific protective pathway.

Developing Long-Term Stability Protocols and Supply Chain Management

For research organizations requiring reliable, long-term access to a chemoprotective agent without the logistical burden of frequent resynthesis, dimesna's documented 36-month stability as a lyophilized powder at -20°C is a key differentiator . This contrasts with the handling difficulties and rapid auto-oxidation of the active thiol mesna, making dimesna the preferred form for creating stable stock solutions and ensuring experimental consistency over extended multi-year projects.

Combination Therapy Studies in Advanced Non-Small Cell Lung Cancer (NSCLC)

Clinical trial data provides a quantitative basis for using dimesna in advanced NSCLC research. The phase III trial showed that adding dimesna to a paclitaxel/cisplatin regimen was associated with a median survival increase of approximately 40 days overall, and 138 days in the adenocarcinoma subset [2]. This justifies its inclusion as a lead compound in further preclinical and clinical studies focused on improving the therapeutic index of platinum doublets in this specific cancer type.

Prodrug Pharmacokinetic and Pharmacodynamic Modeling

Dimesna's well-characterized and quantifiably distinct pharmacokinetic profile compared to its active metabolite mesna—including a 3.6-fold longer half-life (1.29h vs 0.36h) and a higher fraction of dose excreted in urine (48.2% vs 36.1%)—makes it an ideal model compound for studying disulfide-based prodrug design, tissue-specific drug activation, and renal drug handling [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimesna

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.